![molecular formula C7H6 B12593276 Bicyclo[3.2.0]hepta-1(5),2,6-triene CAS No. 604791-38-0](/img/structure/B12593276.png)
Bicyclo[3.2.0]hepta-1(5),2,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.0]hepta-1(5),2,6-triene is an organic compound with the molecular formula C7H6. It is a bicyclic structure containing a cyclopropane ring fused to a cycloheptatriene ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]hepta-1(5),2,6-triene can be synthesized through various methods. One common approach involves the thermal rearrangement of cycloheptatriene derivatives. For instance, the reaction of cycloheptatriene with certain reagents under controlled conditions can lead to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a laboratory scale using the aforementioned synthetic routes. Scaling up these methods for industrial production would require optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.0]hepta-1(5),2,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of bicyclic or monocyclic products.
Substitution: Substitution reactions can occur at different positions on the bicyclic structure, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Bicyclo[3.2.0]hepta-1(5),2,6-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of strained bicyclic systems.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore the medicinal properties of this compound derivatives.
Industry: The compound and its derivatives are used in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of bicyclo[3.2.0]hepta-1(5),2,6-triene involves its interaction with molecular targets through its reactive sites. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. These reactions are influenced by the strain in the bicyclic structure and the presence of substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[3.2.0]hepta-1,3,6-triene
- Bicyclo[3.2.0]hepta-3,6-diene-2-ylidene
- Cyclohepta-1,2,4,6-tetraene
Uniqueness
Bicyclo[3.2.0]hepta-1(5),2,6-triene is unique due to its specific ring structure and the position of the double bonds. This structural arrangement imparts distinct reactivity and stability compared to other similar compounds. The compound’s ability to undergo various chemical reactions and form diverse products makes it a valuable subject of study in organic chemistry .
Propriétés
Numéro CAS |
604791-38-0 |
|---|---|
Formule moléculaire |
C7H6 |
Poids moléculaire |
90.12 g/mol |
Nom IUPAC |
bicyclo[3.2.0]hepta-1(7),2,5-triene |
InChI |
InChI=1S/C7H6/c1-2-6-4-5-7(6)3-1/h1-2,4-5H,3H2 |
Clé InChI |
YBKCVDVOBFADIA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)

![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
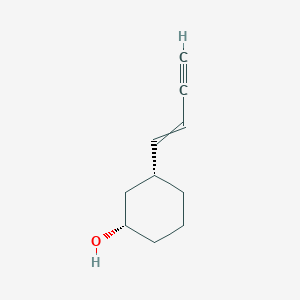
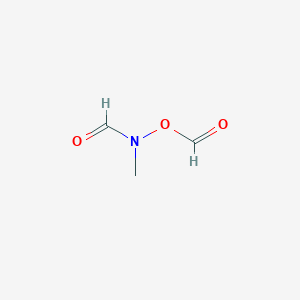
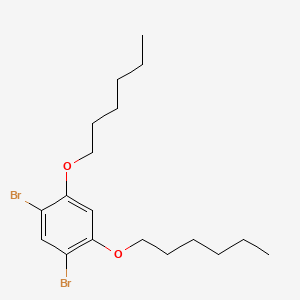

![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
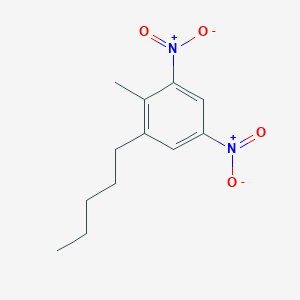
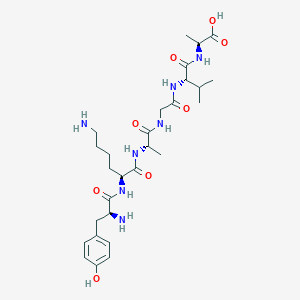
![N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide](/img/structure/B12593282.png)
